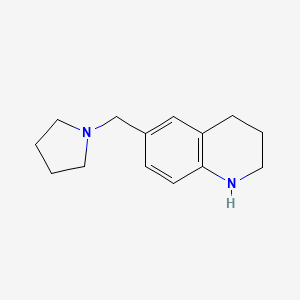

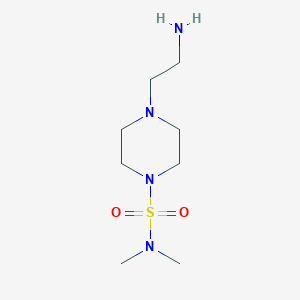

![molecular formula C8H13N3 B1372641 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1177343-19-9](/img/structure/B1372641.png)

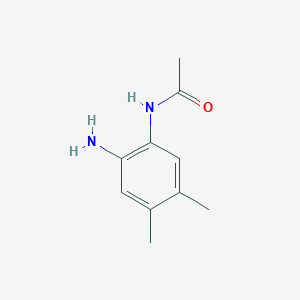

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Overview

Description

“3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of “this compound” involves a new and straightforward route . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The amorphous carbon-supported sulfonic acid (AC-SO3H) was used as a catalyst .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C8H14N3 . The InChI key for this compound is VWVKLDKGIVSWEU-UHFFFAOYSA-N .

Chemical Reactions Analysis

“this compound” has been evaluated for its enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .

Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . The compound does not have a flash point .

Scientific Research Applications

Intermediate in Anticoagulant Synthesis :

- A derivative of this compound acts as an important intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data have been reported for this compound, indicating its purity and structural integrity (Qing Wang et al., 2017).

Synthesis of Heterocyclic Compounds :

- The compound has been used in a one-pot, three-component condensation reaction to synthesize a variety of heterocyclic compounds, indicating its versatility in chemical synthesis (Abbas Rahmati, 2010).

- Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, closely related to this compound, have been utilized as precursors in cross-coupling reactions to obtain various condensed pyrazoles, demonstrating its utility in synthesizing complex molecular structures (Eglė Arbačiauskienė et al., 2011).

Novel Synthesis Methods :

- Innovative synthesis methods have been developed for related compounds, such as the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation, useful for preparing new N-fused heterocycle products (Aseyeh Ghaedi et al., 2015).

Molecular Structure Studies :

- Studies on the molecular conformations and hydrogen bonding of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines have been conducted to understand their structural properties, which is crucial for their applications in chemical synthesis and drug development (B. K. Sagar et al., 2017).

Applications in Corrosion Inhibition :

- Some pyrazolopyridine derivatives have been synthesized and investigated for their potential as corrosion inhibitors for mild steel, showcasing an application in material science (A. Dandia et al., 2013).

Exploration in Medicinal Chemistry :

- Research has been conducted on the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, a group that includes the compound . This work covers a wide range of biomedical applications, highlighting the compound's potential relevance in this field (Ana Donaire-Arias et al., 2022).

Synthesis and Antiproliferative Activity :

- A library of tetrasubstituted pyrazolo[4,3-c]pyridines has been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, suggesting their potential in cancer research (Beatričė Razmienė et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Based on its structural similarity to other pyrazolo[4,3-c]pyridine derivatives, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

If it does inhibit c-met kinase like its analogs, it could potentially affect pathways related to cell growth and survival .

Result of Action

If it does inhibit c-met kinase like its analogs, it could potentially inhibit cell growth and survival .

Safety and Hazards

The safety information for “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” indicates that it is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . The hazard statements include H310 - H319 . The precautionary statements include P262 - P280 - P280 - P302 + P352 + P310 - P337 + P313 - P361 + P364 .

Biochemical Analysis

Biochemical Properties

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. This compound has been found to bind to certain receptors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7-6-5-9-4-3-8(6)11-10-7/h9H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCRTPWKGHTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)

![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)

![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)

![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)

![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)